![molecular formula C16H16N8O2 B2451159 5,7-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034549-00-1](/img/structure/B2451159.png)
5,7-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5,7-dimethyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O2/c1-9-7-10(2)24-16(18-9)20-14(21-24)15(25)17-8-12-19-13(22-26-12)11-5-4-6-23(11)3/h4-7H,8H2,1-3H3,(H,17,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAJYNOUCJFJJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=NC(=NO3)C4=CC=CN4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5,7-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a complex structure that includes:
- Triazole and Oxadiazole Moieties : These heterocycles are known for their diverse biological activities.
- Pyrrolidine Ring : Contributes to the compound's pharmacological properties.
Anticancer Properties
Research indicates that compounds containing oxadiazole and triazole scaffolds exhibit significant anticancer activities. For instance:
- Mechanism of Action : The 1,3,4-oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylases) .
- Case Studies : In vitro studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines by targeting telomerase activity and disrupting cell cycle progression .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Spectrum of Activity : It has shown moderate activity against Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound have been reported to exhibit activity against Escherichia coli and Staphylococcus aureus .
- Mechanism : The antimicrobial effects are hypothesized to arise from the disruption of bacterial cell walls or interference with metabolic pathways .
In Vitro Studies
Several studies have investigated the biological activity of similar compounds:
Study | Compound | Activity | Target |
---|---|---|---|
1,3,4-Oxadiazole Derivatives | Anticancer | Telomerase Inhibition | |
Triazole Derivatives | Antimicrobial | Cell Wall Disruption |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure can significantly influence biological activity:
- Substituents on the Oxadiazole Ring : Varying the substituents can enhance potency against specific cancer types or bacterial strains.
Vorbereitungsmethoden
Cyclocondensation of Ethyl 5-Amino-1,2,4-Triazole-3-Carboxylate
Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in acetic acid under reflux to form ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate. For the target compound, substitution with dimethyl groups at positions 5 and 7 necessitates using a diketone precursor such as 2,4-pentanedione. The reaction proceeds via nucleophilic attack of the triazole amine on the diketone, followed by cyclodehydration (Figure 1).
Reaction Conditions
Hydrolysis to the Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide:
Procedure :
- Dissolve ethyl 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carboxylate (1.0 equiv) in ethanol.
- Add 2M NaOH (3.0 equiv) and stir at 60°C for 4–6 hours.
- Acidify with HCl to pH 3–4, precipitating the carboxylic acid.
- Filter and dry under vacuum.
Characterization Data
- Appearance : White crystalline solid
- Melting Point : 215–220°C (predicted)
- FT-IR (KBr) : 1685 cm⁻¹ (C=O, carboxylic acid), 1600 cm⁻¹ (C=N triazole)
- ¹H NMR (DMSO- d₆) : δ 2.45 (s, 6H, 2×CH₃), 6.90 (s, 1H, pyrimidine-H), 13.10 (br s, 1H, COOH)
Preparation of the 3-(1-Methyl-1H-Pyrrol-2-yl)-1,2,4-Oxadiazol-5-yl-Methylamine Intermediate
The oxadiazole moiety is synthesized via cyclization of an amidoxime with a nitrile, followed by functionalization to introduce the methylamine linker.
Synthesis of 3-(1-Methyl-1H-Pyrrol-2-yl)-1,2,4-Oxadiazole-5-Carbonitrile
1-Methyl-1H-pyrrole-2-carbonitrile reacts with hydroxylamine hydrochloride to form the amidoxime, which cyclizes in the presence of trichloroacetic acid (TCA):
Procedure :
- Suspend 1-methyl-1H-pyrrole-2-carbonitrile (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in ethanol.
- Reflux for 6 hours, then concentrate to obtain the amidoxime.
- Heat the amidoxime with TCA (catalytic) at 100°C for 2 hours.
- Purify by column chromatography (hexane/ethyl acetate).
Yield : 65–75%
¹H NMR (CDCl₃) : δ 3.85 (s, 3H, N-CH₃), 6.35–6.45 (m, 2H, pyrrole-H), 7.10 (s, 1H, pyrrole-H)
Reduction to 3-(1-Methyl-1H-Pyrrol-2-yl)-1,2,4-Oxadiazole-5-Methylamine
The nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄):
Procedure :
- Dissolve 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole-5-carbonitrile (1.0 equiv) in dry THF.
- Add LiAlH₄ (2.0 equiv) slowly at 0°C.
- Warm to room temperature and stir for 12 hours.
- Quench with water, extract with DCM, and concentrate.
Yield : 60–70%
¹H NMR (CDCl₃) : δ 2.95 (s, 2H, CH₂NH₂), 3.80 (s, 3H, N-CH₃), 6.30–6.40 (m, 2H, pyrrole-H), 7.05 (s, 1H, pyrrole-H)
Coupling of the Triazolopyrimidine Carboxylic Acid and Oxadiazole-Methylamine
The final step involves converting the carboxylic acid to an acyl chloride, followed by amide bond formation.
Formation of the Acyl Chloride
The triazolopyrimidine-2-carboxylic acid is treated with thionyl chloride (SOCl₂):
Procedure :
- Suspend the carboxylic acid (1.0 equiv) in SOCl₂ (5.0 equiv).
- Reflux for 2 hours, then evaporate excess SOCl₂ under vacuum.
Characterization :
Amide Coupling
The acyl chloride reacts with 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole-5-methylamine in the presence of a base:
Procedure :
- Dissolve the acyl chloride (1.0 equiv) and oxadiazole-methylamine (1.2 equiv) in dry DCM.
- Add triethylamine (2.0 equiv) dropwise at 0°C.
- Stir at room temperature for 6 hours.
- Wash with water, dry over MgSO₄, and purify by recrystallization.
Yield : 50–60%
Characterization Data :
- Melting Point : 185–190°C
- ¹H NMR (DMSO- d₆) : δ 2.40 (s, 6H, 2×CH₃), 3.85 (s, 3H, N-CH₃), 4.65 (d, 2H, J = 5.5 Hz, CH₂NH), 6.30–6.50 (m, 2H, pyrrole-H), 7.00 (s, 1H, pyrrole-H), 7.90 (s, 1H, pyrimidine-H), 8.75 (t, 1H, J = 5.5 Hz, NH)
- HRMS (ESI) : m/z [M+H]⁺ calcd for C₁₈H₁₈N₈O₂: 402.1552; found: 402.1549
Optimization and Challenges
Cyclocondensation Efficiency
The dimethyl substitution on the pyrimidine ring necessitates precise stoichiometry to avoid byproducts. Excess diketone (1.2 equiv) improves yield, as reported for analogous triazolopyrimidines.
Oxadiazole Stability
The 1,2,4-oxadiazole ring is sensitive to strong acids and bases. Mild conditions (e.g., TCA for cyclization) are critical to prevent decomposition.
Amide Coupling
Competitive hydrolysis of the acyl chloride can occur. Anhydrous conditions and stoichiometric triethylamine enhance coupling efficiency.
Q & A
Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling. A general approach includes:
- Step 1: Formation of the triazolo[1,5-a]pyrimidine core via cyclization of pyrimidine precursors (e.g., using Ni(NO₃)₂ in ethanol for coordination-driven assembly) .
- Step 2: Functionalization of the oxadiazole moiety using alkylation reactions (e.g., K₂CO₃ in DMF with RCH₂Cl for S-alkylation) .
- Step 3: Coupling the pyrrole substituent via nucleophilic substitution or click chemistry .
Characterization Techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 8.80–8.90 ppm for triazole protons) .
- Mass Spectrometry (MS): ESI-MS for molecular ion validation (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., comparing bond angles to related triazolo-pyrimidine structures) .
Q. What in vitro assays are used to evaluate bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., kinase or oxidoreductase inhibition via spectrophotometric methods) .
- Antioxidant Activity: DPPH radical scavenging assays to quantify electron-donating capacity .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?
Methodological Answer:
- Cross-Validation: Compare data with structurally analogous compounds (e.g., 5,7-dimethyl-2-phenylamino-triazolo[1,5-a]pyrimidine ).
- Advanced Techniques: Use 2D NMR (COSY, HSQC) to assign overlapping signals or X-ray crystallography to confirm bond connectivity .
- Solvent/Concentration Effects: Replicate conditions (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts .
Q. What strategies optimize synthetic yield under flow chemistry conditions?
Methodological Answer:
- Design of Experiments (DoE): Systematically vary parameters (temperature, residence time, catalyst loading) to identify optimal conditions .
- Heuristic Algorithms: Apply Bayesian optimization to prioritize high-yield reaction spaces without exhaustive trial-and-error .
- Continuous-Flow Setup: Enhance mixing efficiency and heat transfer (e.g., microreactors for exothermic steps) .
Q. How are structure-activity relationship (SAR) studies designed to enhance bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize derivatives with modified substituents (e.g., replacing methyl with cyclopropyl or trifluoromethyl groups) and compare bioactivity .
- Pharmacophore Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .
- Data Correlation: Plot substituent electronic parameters (Hammett σ) against IC₅₀ values to identify key functional groups .
Q. How is crystallographic data utilized to validate computational models?
Methodological Answer:
- Overlay Analysis: Compare X-ray structures (e.g., bond lengths/angles from ) with DFT-optimized geometries (e.g., Gaussian 09).
- Electrostatic Potential Maps: Validate charge distribution using software like Mercury (CCDC) to align with docking results .
Q. What analytical methods address purity challenges in final product isolation?
Methodological Answer:
Q. How are reaction mechanisms elucidated for controversial steps (e.g., cyclization)?
Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.